molecular formula C20H16N2O5 B4722098 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid

3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid

Cat. No. B4722098
M. Wt: 364.4 g/mol
InChI Key: RUZIHVWLILZLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid, also known as FMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMA belongs to the family of N-acyl anthranilic acid derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid has been shown to exhibit a wide range of biochemical and physiological effects. 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress and neurodegeneration. 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid has also been shown to modulate the activity of various enzymes such as COX-2 and iNOS.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid in lab experiments is its high potency and specificity. 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid has been shown to exhibit activity at low concentrations, making it an ideal candidate for drug development. However, one limitation of using 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid. One area of research is the development of 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid and its effects on various signaling pathways.

Scientific Research Applications

3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-12-15(20(25)26)7-3-8-16(12)22-18(23)13-5-2-6-14(11-13)21-19(24)17-9-4-10-27-17/h2-11H,1H3,(H,21,24)(H,22,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZIHVWLILZLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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